molecular formula C22H19N5O3S B2687719 2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 536980-89-9

2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2687719
CAS No.: 536980-89-9
M. Wt: 433.49
InChI Key: KJFWRKLJYYLXLQ-UHFFFAOYSA-N
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Description

This compound (CAS: 536980-89-9) is a triazoloquinazolinone derivative characterized by a benzylsulfanyl group at position 2 and a 4-nitrophenyl substituent at position 7. Its molecular formula is C₂₂H₁₉N₅O₃S (MW: 433.483 g/mol), with a fused tricyclic core that includes a quinazolinone ring system. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-benzylsulfanyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c28-18-8-4-7-17-19(18)20(15-9-11-16(12-10-15)27(29)30)26-21(23-17)24-22(25-26)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,20H,4,7-8,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFWRKLJYYLXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate hydrazones with aromatic aldehydes under oxidative conditions . The reaction conditions often include the use of mild bases and solvents such as ethanol or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents at positions 2 and 9, altering electronic and steric properties:

Compound Name Substituent (Position 2) Substituent (Position 9) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Benzylsulfanyl 4-Nitrophenyl C₂₂H₁₉N₅O₃S 433.483 High electron-withdrawing nitro group
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a) H 4-Hydroxyphenyl C₁₆H₁₄N₄O₂ 306.31 Electron-donating hydroxyl group
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one H 4-Methoxyphenyl/Ph C₂₀H₂₀N₄O₂ 372.40 Methoxy group enhances lipophilicity
2-(2-Chlorophenyl)-9-(4-hydroxyphenyl)-7,9-dihydro-4H-pyrano-triazolo-pyrimidin-8(5H)-one (11c) 2-Chlorophenyl 4-Hydroxyphenyl C₂₂H₁₇ClN₄O₃ 444.85 Chlorine adds steric bulk

Key Observations :

  • Electron-Donating vs.
  • Sulfur-Containing Substituents : The benzylsulfanyl group in the target compound could improve membrane permeability compared to analogs with hydrogen or chlorophenyl groups .

Key Observations :

  • The target compound’s synthesis details are unspecified, but advanced catalysts like NGPU () reduce reaction times (<2 hours) and improve yields (>90%) for related compounds .
  • Compound 13a achieves a higher yield (69.5%) than chlorophenyl-substituted analogs, likely due to fewer steric hindrances .

Pharmacological Potential (Inferred from Analogs)

While the target compound lacks explicit bioactivity data, structural analogs show promise:

  • 13a : Demonstrated selectivity in receptor modulation (e.g., RXFP4 agonism), attributed to its hydroxyl group’s hydrogen-bonding capacity .
  • 11c and 11d: Evaluated as kinase inhibitors, with chloro and thiopyrano groups enhancing target binding .

The target’s nitro group may confer unique interactions with nitroreductase enzymes or nitric oxide pathways, warranting further study.

Biological Activity

The compound 2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the quinazoline family and has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties including anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S, and its structure includes a benzylsulfanyl group and a nitrophenyl moiety attached to a triazoloquinazolinone core. The presence of these functional groups is believed to contribute to its biological activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit tumor growth in various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell proliferation
  • Disruption of cell cycle progression

In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties. A study reported that similar triazole compounds demonstrated high efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways.

Anti-inflammatory Activity

In addition to antimicrobial properties, This compound has shown promise in anti-inflammatory applications. It has been reported that quinazoline derivatives can inhibit phospholipase A2 and protease enzymes involved in inflammatory processes. In animal models of ulcerative colitis, certain derivatives provided significant protection compared to standard anti-inflammatory drugs .

Case Studies

  • Cytotoxicity Assay : A study conducted on various quinazoline derivatives assessed their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that compounds with similar structures to This compound had IC50 values ranging from 10 to 20 µM after 48 hours of treatment.
    CompoundIC50 (µM)
    Compound A15
    Compound B12
    Compound C18
  • Anti-inflammatory Efficacy : In an experimental model of acetic acid-induced colitis in rats treated with various quinazoline derivatives including the target compound. The results showed that treatment with This compound resulted in a significant reduction in colonic inflammation markers.
    Treatment GroupProtection (%)
    Control0
    Dexamesathone75.30
    Target Compound79.78

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